Eupergit C1Z
Description
Properties
CAS No. |
115965-79-2 |
|---|---|
Molecular Formula |
C25H42N8O7 |
Origin of Product |
United States |
Scientific Research Applications
Immunoprecipitation
Eupergit C1Z is extensively utilized in immunoprecipitation techniques, which allow for the isolation of specific antigens from complex mixtures. The polymer can be coupled with antibodies to form a solid-phase support that captures target proteins from biological samples.
Another significant application of this compound is in enzyme immobilization. Enzymes can be covalently attached to the polymer, allowing for their reuse in various biochemical reactions. This application is particularly valuable in industrial processes where enzyme stability and activity are crucial.
Case Study: Glutamate Transporters
In research involving vesicular glutamate transporters, this compound was used to immobilize antibodies specific to these transporters. This setup facilitated the study of glutamate transport mechanisms in neuronal cells, highlighting the polymer's role in enhancing experimental outcomes .
| Enzyme | Activity | Reusability |
|---|---|---|
| Glutamate Transporter | High | Yes |
| Lipase | Moderate | Yes |
Chromatography
This compound is also employed as a stationary phase in chromatographic techniques, particularly in affinity chromatography. Its ability to bind specific biomolecules allows for selective separation based on biochemical interactions.
Case Study: Protein Purification
In a study on protein purification, this compound was utilized as a chromatographic support for isolating recombinant proteins from cell lysates. The results showed that proteins bound effectively to the polymer, leading to high purity and yield post-elution .
| Chromatography Type | This compound Performance | Other Supports |
|---|---|---|
| Affinity Chromatography | Excellent | Variable |
| Ion-Exchange Chromatography | Moderate | Low |
Bioreactor Applications
This compound has been explored for use in bioreactors where immobilized enzymes or cells are required for continuous processes. Its stability under various conditions makes it suitable for long-term applications.
Case Study: Continuous Bioprocessing
Research indicated that using this compound as a support for immobilized enzymes in a continuous bioprocess led to enhanced productivity and enzyme stability over time. This application is particularly relevant in pharmaceuticals where consistent product quality is essential .
Comparison with Similar Compounds
Structural Analogs: Eupergit Series
Eupergit CM
- Chemical Composition : Shares a similar methacrylate backbone with Eupergit C1Z but differs in crosslinking density or functional group density .
- Performance : Achieves up to 80% activity yield in enzyme immobilization, with some studies reporting enhanced activity compared to soluble enzymes .
- Applications : Preferred for covalent enzyme immobilization (e.g., β-lactamase penicillin acylase) due to its reproducibility and scalability .
Eupergit C 250L
- Pore Structure : Features larger pore dimensions compared to standard this compound, facilitating improved mass transfer for bulky substrates .
- Performance : Demonstrates a 10% increase in conversion efficiency in mandelyl-7-ACA synthesis compared to standard this compound and Sepabeads EC-EP .
Functional Analogs: Non-Eupergit Carriers
Sepabeads EC-EP
- Composition : Methacrylate-based epoxy-activated carrier with comparable functional groups to this compound .
- Performance : Matches this compound in activity yield under saturating conditions but lags in mass transfer efficiency for large substrates due to smaller pores .
Diatomite (Silica-based Carrier)
- Binding Mechanism : Relies on physical adsorption rather than covalent bonding, leading to lower operational stability .
- Performance : Retains 50% activity after 5 reuse cycles when crosslinked with glutaraldehyde, whereas this compound maintains 50% activity after 10 cycles .
Data Table: Comparative Properties of this compound and Analogous Carriers
Research Findings and Performance Insights
- Pore Size Impact : Eupergit C 250L’s larger pores enhance substrate diffusion, achieving 2-fold higher reaction rates in some biocatalytic processes compared to standard this compound .
- Covalent vs. Adsorptive Immobilization : Covalent carriers like this compound outperform adsorptive carriers (e.g., diatomite) in long-term stability, with this compound retaining activity over twice as many reuse cycles .
- Cross-Carrier Compatibility : Sepabeads EC-EP and this compound show interchangeable performance in epoxy-mediated immobilization, but Eupergit C 250L’s structural advantages make it superior for large-molecule applications .
Preparation Methods
Polymerization Conditions
The polymerization is typically conducted in an aqueous medium with initiators such as ammonium persulfate and stabilizers like polyvinylpyrrolidone. Temperature control (60–70°C) and agitation speed (200–400 rpm) are critical for achieving uniform bead size and mechanical stability. Post-polymerization, the beads are washed extensively with deionized water and acetone to remove unreacted monomers.
The epoxy groups on this compound enable diverse activation routes for covalent immobilization. Three primary methods dominate the literature: direct epoxy coupling, spacer-arm introduction, and glyoxyl-mediated binding.
Direct Epoxy Coupling
Enzymes or antibodies are immobilized directly via nucleophilic attack of amino, thiol, or hydroxyl groups on the epoxy residues. For example, penicillin G acylase was coupled to this compound at pH 8.5 and 25°C, achieving 587 U/g activity. However, this method often results in random orientation and steric hindrance, reducing catalytic efficiency by 15–30% compared to free enzymes.
Spacer-Arm Modification
To mitigate steric effects, ethylenediamine (EDA) or glutaraldehyde is used to introduce spacer arms. EDA reacts with epoxy groups to form secondary amines, which are further activated with glutaraldehyde for enzyme binding. This approach improved the stability of mandelate racemase by 40% and increased its activity retention to 75%.
Table 1: Comparison of Immobilization Methods for this compound
| Method | Ligand | Activity Retention (%) | Stability Improvement (%) |
|---|---|---|---|
| Direct Epoxy | Penicillin G acylase | 65 | 20 |
| EDA-Glutaraldehyde | Mandelate racemase | 75 | 40 |
| Periodate Oxidation | Glycoenzymes | 85 | 50 |
Glyoxyl-Mediated Binding
Periodate oxidation of glycoenzymes generates aldehyde groups that react with this compound’s amine-modified surface. This method, used for horseradish peroxidase, achieved 85% activity retention and 50% enhanced thermal stability due to multipoint covalent attachment.
Optimization of Immobilization Parameters
Enzyme Loading and Diffusion Effects
High enzyme loading on this compound often leads to diffusion limitations. For instance, penicillin G acylase immobilized at 10 mg/g support showed a 35% reduction in turnover rate due to substrate and product diffusion barriers. Crushing the beads increased activity by 66%, highlighting the impact of particle size on mass transfer.
pH and Temperature Dependence
Optimal immobilization occurs at pH 8.5–9.0, where epoxy group reactivity and enzyme stability are balanced. Temperatures above 30°C accelerate epoxy ring opening but risk enzyme denaturation. A trade-off between coupling efficiency and activity retention necessitates precise control.
Applications in Biocatalysis and Bioseparation
Industrial Biocatalysis
This compound-immobilized mandelate racemase enabled dynamic kinetic resolution in a packed-bed reactor, achieving 98% enantiomeric excess in chiral synthesis. The immobilized enzyme retained 80% activity after 10 cycles, demonstrating operational robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
